molecular formula C7H5F2NO B1381490 2-Amino-3,4-difluorobenzaldehyde CAS No. 1602097-79-9

2-Amino-3,4-difluorobenzaldehyde

Cat. No. B1381490
M. Wt: 157.12 g/mol
InChI Key: IYSSZOLMHLGBSU-UHFFFAOYSA-N
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Description

2-Amino-3,4-difluorobenzaldehyde (DFBA) is an organic compound used in various research fields and industries


Scientific Research Applications

Spectroscopic Analysis

Matrix-isolation infrared spectroscopy has been applied to 2-Amino-3,4-difluorobenzaldehyde among other difluorobenzaldehyde isomers to investigate their structures through the 700–1800 cm−1 region. This analysis, combined with UV irradiation and DFT calculations, revealed photo-induced rotational isomerism, identifying two rotamers (anti and syn) upon photoexcitation. The infrared data facilitated the evaluation of energy differences between these rotamers in an Ar matrix, showcasing the molecule's complex behavior under specific conditions (Itoh et al., 2011).

Chemical Synthesis and Characterization

The synthesis and characterization of Schiff bases and their zinc complexes, involving reactions with various benzothiazole derivatives, highlight the role of 2-Amino-3,4-difluorobenzaldehyde analogs in producing compounds with potential antibacterial properties. These compounds, characterized by physical, spectral, and analytical data, suggested an octahedral geometry for the zinc complexes, implying significant biological activity against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).

properties

IUPAC Name

2-amino-3,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSSZOLMHLGBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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